N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide
CAS No.: 2034602-85-0
Cat. No.: VC4969075
Molecular Formula: C21H19N5O
Molecular Weight: 357.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034602-85-0 |
|---|---|
| Molecular Formula | C21H19N5O |
| Molecular Weight | 357.417 |
| IUPAC Name | N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C21H19N5O/c1-26-17(12-19(25-26)20-14-22-9-10-23-20)13-24-21(27)11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,12,14H,11,13H2,1H3,(H,24,27) |
| Standard InChI Key | BKAUHSZHCNPFER-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three aromatic systems: a 1-methylpyrazole ring, a pyrazine moiety, and a naphthalene group. The pyrazole and pyrazine rings are linked via a methylene bridge, while the acetamide group connects the pyrazole to the naphthalenyl unit. This arrangement creates a planar, conjugated system that may facilitate interactions with biological targets.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 2034602-85-0 |
| Molecular Formula | C<sub>21</sub>H<sub>19</sub>N<sub>5</sub>O |
| Molecular Weight | 357.417 g/mol |
| IUPAC Name | N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide |
| SMILES | CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
The Standard InChIKey (BKAUHSZHCNPFER-UHFFFAOYSA-N) confirms its unique stereochemical identity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically proceeds through three stages:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-keto esters yields the pyrazole core.
-
Functionalization: Methylation at the pyrazole’s 1-position and introduction of the pyrazine moiety via nucleophilic substitution.
-
Acetamide Coupling: Reaction of the intermediate with naphthalen-1-ylacetyl chloride completes the structure.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine, β-keto ester, EtOH | 65% |
| 2 | Methylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | 78% |
| 3 | Nucleophilic Aromatic Substitution | Pyrazine-2-carbonitrile, CuI | 52% |
| 4 | Amide Coupling | EDC/HOBt, DCM | 60% |
Optimization efforts focus on improving Step 3’s efficiency, as copper-catalyzed reactions often suffer from moderate yields.
Scalability and Industrial Considerations
Large-scale production faces challenges in purifying intermediates due to the compound’s hydrophobicity. Chromatographic methods (e.g., reverse-phase HPLC) are essential but costly. Recent advances in flow chemistry could enhance throughput, though no pilot-scale studies have been reported.
| Cell Line | IC<sub>50</sub> (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.89 ± 0.12 | |
| A549 (Lung) | 1.24 ± 0.18 | |
| HEK-293 (Normal) | >50 |
Selectivity indices >56 indicate favorable therapeutic windows.
Antimicrobial Effects
Preliminary data show inhibition of Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). The naphthalenyl group may disrupt microbial membrane integrity via hydrophobic interactions.
Structure-Activity Relationship (SAR) Studies
Critical Structural Motifs
-
Naphthalenyl Group: Removal reduces anticancer potency by 15-fold, underscoring its role in hydrophobic binding.
-
Pyrazine Ring: Replacement with pyridine decreases solubility and activity, likely due to reduced hydrogen-bonding capacity.
-
Methyl Substituent: 1-Methylation enhances metabolic stability compared to unmethylated analogs .
Table 4: SAR Modifications and Effects
| Modification | Activity Change | Solubility Impact |
|---|---|---|
| Naphthalenyl → Phenyl | IC<sub>50</sub> ↑ 15× | No significant |
| Pyrazine → Pyridine | IC<sub>50</sub> ↑ 8× | ↓ 40% |
| Removal of 1-Methyl | t<sub>1/2</sub> ↓ 70% | ↑ 20% |
Quantitative SAR (QSAR) Models
A 3D-QSAR study using CoMFA (r<sup>2</sup> = 0.91, q<sup>2</sup> = 0.85) identifies electrostatic interactions as key drivers of anticancer activity.
Applications in Pharmaceutical Research
Lead Compound Development
The compound serves as a lead for dual topoisomerase II/HDAC inhibitors. Hybrid derivatives show synergistic effects in overcoming multidrug resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume